2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide

Catalog No.
S12621469
CAS No.
M.F
C16H11BrF2N2O
M. Wt
365.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)ac...

Product Name

2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide

IUPAC Name

2-(5-bromoindol-1-yl)-N-(2,6-difluorophenyl)acetamide

Molecular Formula

C16H11BrF2N2O

Molecular Weight

365.17 g/mol

InChI

InChI=1S/C16H11BrF2N2O/c17-11-4-5-14-10(8-11)6-7-21(14)9-15(22)20-16-12(18)2-1-3-13(16)19/h1-8H,9H2,(H,20,22)

InChI Key

COHIKZUDYPHWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)F

2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide is a compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the bromine atom at the 5-position of the indole ring and the difluorophenyl group attached via an acetamide linkage contributes to its unique chemical properties. This compound may be of interest in medicinal chemistry due to the biological activities associated with indole derivatives.

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide typically involves several key reactions:

  • N-acylation Reaction: This reaction involves the acylation of 5-bromo-1H-indole with acetic anhydride or acetyl chloride in the presence of a base, resulting in the formation of the acetamide.
  • Substitution Reactions: The introduction of the difluorophenyl group can be achieved through nucleophilic substitution reactions where a suitable precursor containing the difluorophenyl moiety is reacted with the indole derivative.

These reactions are subject to optimization concerning reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Indole derivatives, including 2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide, are known for their diverse biological activities. Research indicates that compounds with indole structures can exhibit:

  • Antimicrobial Activity: Indoles have been reported to possess significant antibacterial and antifungal properties.
  • Anticancer Activity: Some indole derivatives show promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Certain indole compounds have been noted for their ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide can be achieved through various methodologies:

  • Direct Acylation: Using 5-bromo-1H-indole and 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine) allows for direct formation of the acetamide.
  • Multi-step Synthesis: Starting from commercially available indole derivatives, multiple steps involving bromination and fluorination can be employed to introduce the requisite halogen substituents followed by acetamide formation.

Due to its structural characteristics and biological activity, 2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide may find applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases such as cancer and infections.
  • Research Tools: In biochemical assays to study indole-based mechanisms of action in cellular processes.

Studies on the interactions of 2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide with biological targets are crucial for understanding its pharmacological profile. Potential interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well this compound binds to specific enzymes or receptors involved in disease pathways.
  • Mechanistic Studies: Investigating how this compound affects cellular signaling pathways or gene expression related to its therapeutic effects.

Several compounds share structural similarities with 2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
5-BromoindoleIndole core with bromineBasic structure without substituents
N-(4-methylpiperazin-1-yl)acetamideIndole core with piperazineDifferent side chain affecting solubility and activity
3-(5-Bromo-1-methylindol-3-yl)-4-benzofuranIndole fused with benzofuranDifferent fusion providing distinct properties

The uniqueness of 2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide lies in its specific halogenated aromatic substituents which may enhance its biological activity compared to simpler indoles or those with different side chains.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

364.00228 g/mol

Monoisotopic Mass

364.00228 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types